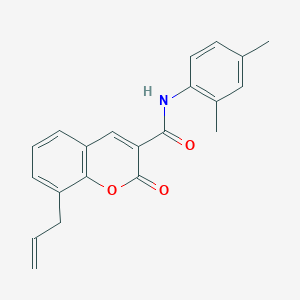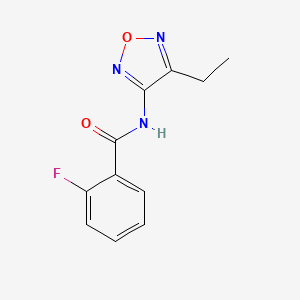
1-(4-Methyl-piperidine-1-sulfonyl)-4-(toluene-4-sulfonyl)-piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Metil-piperidina-1-sulfonil)-4-(tolueno-4-sulfonil)-piperazina, a menudo referido como MTSP , es un compuesto orgánico sintético. Su fórmula química es C₁₉H₂₆N₂O₄S₂, y presenta dos grupos sulfonamida unidos a un anillo de piperazina. La estructura única del compuesto lo convierte en un objetivo interesante para la investigación y las aplicaciones en varios campos.
Métodos De Preparación
a. Rutas sintéticas: MTSP se puede sintetizar a través de varias rutas. Un método común implica la reacción de 4-metilpiperidina con cloruro de p-toluensulfonilo, seguida de ciclización con piperazina. La reacción procede en condiciones suaves y produce MTSP como un sólido cristalino blanco.
b. Producción industrial: En entornos industriales, MTSP se produce a mayor escala utilizando procesos de flujo continuo. Estos métodos mejoran la eficiencia y el rendimiento al tiempo que minimizan los residuos.
Análisis De Reacciones Químicas
MTSP experimenta varias reacciones químicas, que incluyen:
Oxidación: La oxidación de los grupos sulfonamida puede conducir a la formación de radicales sulfonilo u otros intermediarios reactivos.
Reducción: La reducción de los grupos sulfonilo puede producir aminas secundarias u otros derivados.
Sustitución: Las reacciones de sustitución pueden ocurrir en el nitrógeno de la piperazina o en los anillos aromáticos.
Oxidación: Agentes oxidantes como el peróxido de hidrógeno (H₂O₂) o el ácido m-cloroperbenzoico (m-CPBA).
Reducción: Agentes reductores como el borohidruro de sodio (NaBH₄) o el hidruro de litio y aluminio (LiAlH₄).
Sustitución: Diversos nucleófilos (por ejemplo, aminas, alcóxidos) y disolventes apropiados.
Productos principales: Los productos principales dependen de las condiciones específicas de la reacción. Por ejemplo:
- La oxidación puede producir radicales sulfonilo o sulfóxidos.
- La reducción puede conducir a aminas secundarias.
- Las reacciones de sustitución dan como resultado diversos derivados.
Aplicaciones Científicas De Investigación
MTSP encuentra aplicaciones en:
Medicina: Exhibe potencial como agente antiinflamatorio debido a sus unidades sulfonamida. Los investigadores exploran su papel en el tratamiento de enfermedades inflamatorias.
Biología química: MTSP sirve como andamiaje para el diseño de inhibidores o moduladores enzimáticos.
Industria: Se está investigando su uso en química de polímeros y ciencia de materiales.
Mecanismo De Acción
El mecanismo exacto de los efectos de MTSP sigue siendo un área activa de investigación. Probablemente implica interacciones con objetivos moleculares específicos, como enzimas o receptores. Se necesitan más estudios para dilucidar estas vías.
Comparación Con Compuestos Similares
La singularidad de MTSP radica en sus dos grupos sulfonamida y su núcleo de piperazina. Compuestos similares incluyen:
Sulfonamidas: Otras sulfonamidas con diferentes sustituyentes.
Piperazinas: Derivados de piperazina sin los grupos sulfonamida.
Propiedades
Fórmula molecular |
C17H27N3O4S2 |
|---|---|
Peso molecular |
401.5 g/mol |
Nombre IUPAC |
1-(4-methylphenyl)sulfonyl-4-(4-methylpiperidin-1-yl)sulfonylpiperazine |
InChI |
InChI=1S/C17H27N3O4S2/c1-15-3-5-17(6-4-15)25(21,22)18-11-13-20(14-12-18)26(23,24)19-9-7-16(2)8-10-19/h3-6,16H,7-14H2,1-2H3 |
Clave InChI |
KZUPSTQOECGMAD-UHFFFAOYSA-N |
SMILES canónico |
CC1CCN(CC1)S(=O)(=O)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-cyclopentyl-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B12127938.png)

![dimethyl 2-{[(2-bromo-3,4,5-trimethoxyphenyl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B12127950.png)

![N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-fluorophenoxy)propanamide](/img/structure/B12127963.png)


![1-butyl-3'-[(3-fluoro-4-methylphenyl)carbonyl]-4'-hydroxy-1'-(3-methoxypropyl)spiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione](/img/structure/B12127985.png)

![3-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]propanoic acid](/img/structure/B12127995.png)
![4-chloro-N-(7-methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)benzamide](/img/structure/B12128004.png)
![N-[(5Z)-5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-methylbenzamide](/img/structure/B12128018.png)
![N-cyclohexyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B12128019.png)
